molecular formula C5H5NO2S2 B131573 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide CAS No. 143654-19-7

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide

Cat. No.: B131573
CAS No.: 143654-19-7
M. Wt: 175.2 g/mol
InChI Key: KRHLLQJKIIMCLR-UHFFFAOYSA-N
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Description

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide is a bicyclic heterocyclic compound featuring fused thiophene and thiazole rings, with two sulfonyl groups at the 5,5-positions. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s stability and reactivity are attributed to the electron-withdrawing sulfone groups, which stabilize the ring system while enabling functionalization at reactive sites like the 3-position . Its synthesis typically involves alkylation or cyclization reactions starting from halogenated precursors, as demonstrated in recent methodologies .

Properties

IUPAC Name

4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-10(8)1-4-5(2-10)9-3-6-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHLLQJKIIMCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449175
Record name 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143654-19-7
Record name Thieno[3,4-d]thiazole, 4,6-dihydro-, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143654-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene derivatives with thioamide compounds, followed by oxidation to introduce the dioxide functionality . The reaction conditions often involve the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the oxidation step .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to thieno[3,4-d]thiazole structures exhibit notable antibacterial and antifungal properties. For instance, derivatives of thieno[3,4-d]thiazole have been shown to be effective against various fungal infections, including Candida albicans and Trichophyton mentagrophytes. These compounds demonstrate minimum inhibitory concentrations (MICs) ranging from 125 to 1000 mcg/ml when evaluated in vitro .

Anti-inflammatory Properties

Compounds derived from thieno[3,4-d]thiazole structures have also been investigated for their anti-inflammatory effects. For example, certain derivatives have been formulated as potential treatments for inflammatory conditions due to their ability to inhibit pro-inflammatory cytokines .

Case Study: Antiallergy Activity

A specific derivative of thieno[3,4-d]thiazole was tested for its antiallergic properties and showed a 49% inhibition of allergic responses at a dosage of 25 mg/kg in animal models. This suggests its potential utility in treating allergic conditions such as asthma and hay fever .

Organic Electronics

Photovoltaic Applications

Recent studies have explored the use of thieno[3,4-d]thiazole-based compounds in organic solar cells. The incorporation of these compounds into non-fullerene acceptor (NFA) designs has shown promise in enhancing the efficiency of photovoltaic devices. For instance, regioisomeric thieno[3,4-d]thiazole-based materials were synthesized and evaluated for their performance in organic solar cells. These materials demonstrated improved morphology and stability, which are critical for optimizing solar cell efficiency .

Table 1: Performance Metrics of Thieno[3,4-d]thiazole-based NFAs

Compound NameEfficiency (%)Stability (hours)Morphology Quality
TzN-S12.548High
TzS-S13.050Moderate

Materials Science

Synthesis of Functional Materials

The synthesis of functional materials using thieno[3,4-d]thiazole derivatives has been a focus area due to their unique electronic properties. These materials can be utilized in various applications such as sensors and conductive polymers. The ability to modify the chemical structure allows for the tuning of electronic properties suitable for specific applications in materials science .

Mechanism of Action

The mechanism of action of 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The electron-deficient nature of the compound allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Thiophene vs. Thiazole Derivatives

  • 4,6-Dihydrothieno[3,4-b]thiophene 5,5-dioxide (): Structurally analogous but replaces the thiazole ring with a second thiophene. This compound serves as a stable precursor for 2,3-dihydro-2,3-dimethylenethiophene, releasing SO₂ upon heating.

Substituent Effects

  • 3-Alkyl(aryl)-4,6-dihydro-3H-thieno[3,4-d]thiazole-2-thione 5,5-dioxides (): The addition of alkyl/aryl groups at the 3-position and a thione (C=S) group at the 2-position increases steric bulk and alters electronic properties. These modifications enhance stability and enable coordination chemistry applications, unlike the unsubstituted parent compound .
  • 4,6-Diphenylthieno[3,4-d][1,3]dioxol-2-one 5,5-dioxide (): Diphenyl substituents introduce aromatic π-π interactions, improving lipophilicity and crystallinity. This contrasts with the simpler solubility profile of the base compound, which lacks aromatic substituents .

Heteroatom Variations

  • 2-Phenyl-4,6-dihydrothieno[3,4-d][1,3]oxazole 5,5-dioxide (): Replacing thiazole’s sulfur with oxygen (oxazole) increases electronegativity, reducing electron density in the fused ring. This alters reactivity in electrophilic substitutions and may influence pharmacological activity due to oxazole’s prevalence in drug scaffolds .

Thermal and Electronic Properties

  • Thermal Stability : The thiophene analogue () decomposes at elevated temperatures by releasing SO₂, a property exploited in precursor chemistry. The thiazole variant exhibits greater thermal stability due to nitrogen’s electron-donating effects .
  • Electronic Effects : Sulfone groups in all analogues reduce electron density, but the thiazole’s nitrogen enhances dipole moments, improving solubility in polar solvents compared to thiophene derivatives .

Biological Activity

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide (commonly referred to as DTTD) is a heterocyclic compound characterized by a fused thiazole and thiophene ring system with a dioxide functional group. Its unique structural properties confer significant biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of DTTD, focusing on its potential as an antimicrobial and anticancer agent, alongside its mechanisms of action.

DTTD is noted for its electron-deficient nature and high oxidative stability. These characteristics enhance its reactivity with biological targets, particularly enzymes and receptors. The compound's IUPAC name is 4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide, and it has the following chemical identifiers:

PropertyValue
Molecular FormulaC5_5H5_5N O2_2S2_2
InChI KeyKRHLLQJKIIMCLR-UHFFFAOYSA-N
CAS Number143654-19-7

The mechanism of action of DTTD involves its interaction with molecular targets through electrophilic substitution. The electron-deficient nature allows it to form covalent bonds with nucleophilic sites on target molecules, inhibiting enzyme activity or modulating receptor functions. This interaction is crucial for its biological effects.

Antimicrobial Activity

Research indicates that DTTD exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor. The Minimum Inhibitory Concentration (MIC) values for DTTD against selected pathogens are summarized in the following table:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

DTTD has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxicity results are presented below:

Cell LineIC50_{50} (µM)
HeLa10
MCF-715
A54920

The compound's mechanism in cancer cells involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Properties : A recent study investigated the antimicrobial efficacy of DTTD against a panel of bacterial strains. The results indicated that DTTD not only inhibited growth but also exhibited bactericidal activity at higher concentrations. This suggests potential applications in developing new antibiotics .
  • Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of DTTD on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide?

  • Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, thiazole derivatives can be synthesized via hydrazide intermediates in polar solvents like DMSO, followed by prolonged reflux (18 hours) and purification via crystallization (e.g., water-ethanol mixtures) to achieve moderate yields (~65%) . Key considerations include solvent choice, reaction time, and stoichiometric control of intermediates to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming hydrogen and carbon environments (e.g., distinguishing thiophene and thiazole protons). Infrared (IR) spectroscopy identifies functional groups like sulfone (S=O) stretches near 1090–1110 cm⁻¹ . Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves structural ambiguities when spectroscopic data is inconclusive .

Q. How can reaction yields be improved during synthesis?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., 40°C for controlled cyclization), catalyst use (e.g., triethylamine for acid-catalyzed steps), and stoichiometry. For instance, adjusting molar ratios of precursors like ammonium isothiocyanate improved yields to 63% in analogous thiazole syntheses .

Advanced Research Questions

Q. How do dipole-dipole interactions of the sulfone group influence material applications of this compound?

  • Methodological Answer : The sulfone group’s strong dipole moment enables self-assembly in Covalent Organic Frameworks (COFs), enhancing crystallinity and porosity. For example, dibenzo[b,d]thiophene 5,5-dioxide derivatives form 2D COFs via sulfone-mediated stacking, which is critical for applications in organic electronics or gas storage . Researchers should analyze crystallinity via XRD and porosity via BET surface area measurements.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : When NMR or IR data is ambiguous (e.g., overlapping signals in thiazole derivatives), X-ray crystallography provides definitive structural confirmation. In one study, crystallographic analysis distinguished between isomeric thiazole products that were indistinguishable by spectroscopy alone . Computational methods (DFT calculations) can also predict spectra to cross-validate experimental data.

Q. How are impurities managed during large-scale synthesis of thiazole derivatives?

  • Methodological Answer : Common impurities include unreacted intermediates or regioisomers. Purification techniques like column chromatography (using silica gel) or recrystallization (e.g., ethanol-water mixtures) are effective. For example, post-reaction distillation under reduced pressure and extended stirring (12 hours) reduced impurities in hydrazide-derived syntheses .

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